{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
Brand Name: Vulcanchem
CAS No.: 1326814-20-3
VCID: VC11733069
InChI: InChI=1S/C8H8ClFN2S.BrH/c9-6-3-1-2-5(7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
SMILES: C1=CC(=C(C(=C1)Cl)F)CSC(=N)N.Br
Molecular Formula: C8H9BrClFN2S
Molecular Weight: 299.59 g/mol

{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

CAS No.: 1326814-20-3

Cat. No.: VC11733069

Molecular Formula: C8H9BrClFN2S

Molecular Weight: 299.59 g/mol

* For research use only. Not for human or veterinary use.

{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide - 1326814-20-3

Specification

CAS No. 1326814-20-3
Molecular Formula C8H9BrClFN2S
Molecular Weight 299.59 g/mol
IUPAC Name (3-chloro-2-fluorophenyl)methyl carbamimidothioate;hydrobromide
Standard InChI InChI=1S/C8H8ClFN2S.BrH/c9-6-3-1-2-5(7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Standard InChI Key PWYFCLSUHNWXHO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)F)CSC(=N)N.Br
Canonical SMILES C1=CC(=C(C(=C1)Cl)F)CSC(=N)N.Br

Introduction

{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a synthetic organic compound characterized by its unique structural features, including a chlorinated and fluorinated aromatic ring, a sulfanyl group, and an amidine functional group. The presence of halogens (chlorine and fluorine) in the phenyl ring enhances its reactivity and biological activity, making it an interesting candidate for pharmaceutical applications .

Synthesis and Preparation

The synthesis of {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves reactions starting with fluorinated aromatic compounds and thiol derivatives. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common solvents used include dimethylformamide or dichloromethane, while catalysts may include triethylamine or other bases to facilitate the amidation process.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Thioamide ASulfur-containing, no halogensModerate antimicrobial
Chlorinated Amide BChlorinated aromatic systemStrong anticancer
Fluorinated Sulfide CFluorinated phenyl ringVariable enzyme inhibition
{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromideChlorinated and fluorinated aromatic ring, sulfanyl group, amidine functional groupPotential for distinct biological activities

This comparison highlights the uniqueness of {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide through its specific combination of halogenation and functional groups, potentially leading to distinct biological activities not observed in similar compounds.

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